6-Chloro-2-fluoronicotinic acid
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Overview
Description
6-Chloro-2-fluoronicotinic acid is an organic compound with the molecular formula C6H3ClFNO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 6 and 2 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoronicotinic acid typically involves the selective halogenation of nicotinic acid derivatives. One common method starts with 2,6-dichloronicotinic acid, which undergoes a selective fluorination reaction to replace one of the chlorine atoms with a fluorine atom. This reaction is often carried out using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoronicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form different derivatives, or reduced to form alcohols or aldehydes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution Products: Various substituted nicotinic acid derivatives.
Oxidation Products: Carboxylic acid derivatives or ketones.
Reduction Products: Alcohols or aldehydes.
Coupling Products: Biaryl compounds.
Scientific Research Applications
6-Chloro-2-fluoronicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying the function of nicotinic acid derivatives in biological systems.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoronicotinic acid involves its interaction with specific molecular targets, such as nicotinic receptors. The presence of chlorine and fluorine atoms can influence the binding affinity and selectivity of the compound towards these targets. The pathways involved may include modulation of receptor activity, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoronicotinic acid
- 6-Chloro-3-fluoronicotinic acid
- 2,6-Dichloronicotinic acid
- 2-Fluoronicotinic acid
Uniqueness
6-Chloro-2-fluoronicotinic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
6-chloro-2-fluoropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSVAHBRTISODE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855835 |
Source
|
Record name | 6-Chloro-2-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-46-9 |
Source
|
Record name | 6-Chloro-2-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-fluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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